molecular formula C23H17Cl2N3 B11202892 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11202892
M. Wt: 406.3 g/mol
InChI Key: GDNFOQROBBTMGN-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate aromatic amines with aldehydes or ketones.

    Cyclization Reactions: Forming the dihydropyrimido[1,2-a]benzimidazole core through intramolecular cyclization.

    Substitution Reactions: Introducing the 2,4-dichlorophenyl and 4-methylphenyl groups through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various chemical reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 4-(2,4-Dichlorophenyl)-2-(4-chlorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
  • 4-(2,4-Dichlorophenyl)-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

Uniqueness

The uniqueness of 4-(2,4-Dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds

Properties

Molecular Formula

C23H17Cl2N3

Molecular Weight

406.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C23H17Cl2N3/c1-14-6-8-15(9-7-14)20-13-22(17-11-10-16(24)12-18(17)25)28-21-5-3-2-4-19(21)26-23(28)27-20/h2-13,22H,1H3,(H,26,27)

InChI Key

GDNFOQROBBTMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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